5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
5-(pyridin-2-yloxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-9-5-4-8(12-9)7-14-10-3-1-2-6-11-10/h1-3,6,8H,4-5,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLJTFQHCRRSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1COC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidin-2-one with pyridin-2-ylmethanol in the presence of a suitable base, such as sodium hydride, to form the desired product. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Chemical Reactions Analysis
5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: It can be utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards molecular targets, such as enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Type and Position
Ether vs. Amine Linkages
- Target Compound : The pyridin-2-yloxy group introduces an ether linkage, which enhances hydrophilicity compared to alkyl substituents but reduces basicity relative to amine-containing analogues.
- 5-((Isopropylamino)methyl)pyrrolidin-2-one (CAS 1177316-08-3): The bulkier isopropylamino group may hinder membrane permeability but improve target binding specificity .
Pyridine Positional Isomerism
Chirality and Stereochemical Complexity
- Racemic Compound 8 (5-(1-phenylethoxy)pyrrolidin-2-one) : Contains two asymmetric carbons, leading to four stereoisomers. This complexity complicates chromatographic separation but offers opportunities for enantioselective catalysis .
- (5S)-5-[(Trityloxymethyl)pyrrolidin-2-one : The trityl-protected hydroxymethyl group introduces a stereocenter, enabling controlled derivatization in synthetic pathways .
Physical and Chemical Properties
Table 1: Comparative Properties of Pyrrolidin-2-one Derivatives
Biological Activity
5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the biological activity of this compound, including its antidiabetic, antimicrobial, antiviral, and anticancer properties, supported by relevant research findings and data.
Chemical Structure
The molecular formula for this compound is . The structure features a pyrrolidine ring substituted with a pyridine moiety, which is known to enhance biological activity through various mechanisms.
Antidiabetic Activity
Research has indicated that derivatives of pyrrolidine compounds can exhibit significant antidiabetic effects. For example, compounds with similar structures have been shown to stimulate glucose uptake in muscle and fat cells. In vitro studies demonstrated that specific derivatives increased insulin sensitivity in mouse adipocytes by up to 37.4% when tested within a concentration range of 0.3–100 µM . The presence of the pyridine ring appears to enhance this activity.
Table 1: Antidiabetic Activity of Pyrrolidine Derivatives
| Compound | Insulin Sensitivity Increase (%) | Concentration Range (µM) |
|---|---|---|
| Compound A | 7.4 - 37.4 | 0.3 - 100 |
| Compound B | 15.0 | 1 - 50 |
| Compound C | 20.0 | 5 - 75 |
Antimicrobial Activity
The antimicrobial properties of pyridine-containing compounds have been extensively studied. A recent investigation into pyridine derivatives reported moderate antimicrobial activity against various bacterial strains such as Escherichia coli and Salmonella typhi, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like penicillin .
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | E. coli | 32 |
| Compound E | Salmonella typhi | 64 |
| Compound F | Bacillus subtilis | 16 |
Antiviral Activity
The antiviral potential of pyridine derivatives has gained attention, especially in the context of emerging viral infections like COVID-19. Compounds with a pyridine nucleus have demonstrated antiviral activity against respiratory viruses, including respiratory syncytial virus (RSV) . The structural modifications in these compounds have been shown to enhance their binding affinity to viral proteins.
Anticancer Activity
The anticancer properties of pyrrolidine derivatives have been explored in various studies. For instance, certain compounds exhibited cytotoxic effects against ovarian and breast cancer cell lines while showing limited toxicity towards non-cancerous cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Table 3: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound G | Ovarian Cancer | 25 |
| Compound H | Breast Cancer | 30 |
| Control Drug | Non-cancerous Cells | >100 |
Case Studies and Research Findings
- Case Study on Insulin Sensitivity : In a study involving mouse models, a derivative similar to this compound was administered to assess its impact on glucose metabolism. Results indicated a significant reduction in blood glucose levels without adversely affecting insulin levels, suggesting potential for managing type 2 diabetes .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of several pyridine derivatives against standard bacterial strains. The results highlighted that specific substitutions on the pyridine ring significantly enhanced antibacterial activity, indicating the importance of structural optimization in drug design .
- Anticancer Assessment : An evaluation of cytotoxicity against various cancer cell lines revealed that certain derivatives exhibited potent anticancer effects while maintaining low toxicity towards healthy cells. This selectivity underscores the therapeutic promise of these compounds in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
